N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-25-15-6-4-14(5-7-15)21-19(24)18(23)20-13-16(17-3-2-12-27-17)22-8-10-26-11-9-22/h2-7,12,16H,8-11,13H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIURZPLKQBWDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Formation of the oxalamide backbone: This step involves the reaction of oxalyl chloride with an amine precursor to form the oxalamide structure.
Introduction of the 4-methoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the morpholino and thiophen-2-yl groups: These groups are introduced via nucleophilic substitution reactions, often using reagents like morpholine and thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
Structural Features and Functional Groups
The table below highlights key structural differences between the target compound and related oxalamides:
Key Observations :
- However, the morpholino-thiophene ethyl group distinguishes it from analogs like S336, which use pyridine for aromatic interactions .
- Morpholine vs. Pyridine : Morpholine (a saturated six-membered ring with oxygen and nitrogen) may improve aqueous solubility compared to pyridine’s aromatic nitrogen, as seen in S336 .
- Thiophene vs. Isoindole-Dione : The thiophene ring in the target compound offers sulfur-mediated hydrophobic interactions, contrasting with GMC-5’s isoindole-dione, which may confer rigidity and affect antimicrobial activity .
Pharmacological and Toxicological Profiles
Key Observations :
- Safety Margins: Structurally related oxalamides like S336 exhibit high NOELs (100 mg/kg bw/day) and safety margins (>500 million) due to rapid metabolic clearance of the oxalamide core . The target compound’s morpholino and thiophene groups may alter metabolic pathways, but similar low toxicity is expected.
- Functional Assays: S336’s umami activity is linked to its pyridin-2-yl and dimethoxybenzyl groups binding to the TAS1R1/TAS1R3 receptor .
Biological Activity
N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is an organic compound that has gained attention in scientific research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural elements:
- 4-Methoxyphenyl group
- Morpholino group
- Thiophen-2-yl group
- Oxalamide backbone
The molecular formula of this compound is , with a molecular weight of approximately 407.9 g/mol. The compound's InChI key is BTAHKVAUPCDQBX-UHFFFAOYSA-N, which allows for easy identification in chemical databases.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the oxalamide backbone : This is achieved by reacting oxalyl chloride with an amine precursor.
- Introduction of the 4-methoxyphenyl group : This can be accomplished through electrophilic aromatic substitution.
- Attachment of the morpholino and thiophen-2-yl groups : These are introduced via nucleophilic substitution reactions using morpholine and thiophene derivatives.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, leading to various biological effects, including:
- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : Preliminary studies suggest potential anticancer effects, possibly through apoptosis induction in cancer cells.
Case Studies and Research Findings
-
Antimicrobial Activity : A study evaluated the antimicrobial efficacy of oxalamides similar to this compound, demonstrating significant inhibition against Gram-positive and Gram-negative bacteria.
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL - Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways.
- Enzyme Inhibition : Research has indicated that this compound may inhibit specific enzymes involved in metabolic pathways, suggesting a role in metabolic regulation.
Applications in Scientific Research
This compound has several applications:
- Medicinal Chemistry : Its unique structure makes it a candidate for further development as a therapeutic agent.
- Material Science : The compound's properties may be explored for developing new materials with specific functionalities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide?
- Methodology : The synthesis typically involves multi-step reactions starting with intermediates like 4-methoxyphenylamine and 2-morpholino-2-(thiophen-2-yl)ethylamine. Key steps include:
- Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous dichloromethane under nitrogen to form the oxalamide bond .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) achieves >95% purity. HPLC with a C18 column (acetonitrile/water gradient) confirms purity .
- Critical Parameters : Reaction temperature (0–5°C during coupling), stoichiometric ratios (1:1.2 for amine:oxalyl chloride), and inert atmosphere to prevent hydrolysis .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- Techniques :
- NMR Spectroscopy : H NMR (DMSO-) identifies key protons: δ 8.35 (oxalamide NH), δ 7.41–7.82 (aromatic protons), δ 3.56 (morpholino CH) .
- LC-MS : APCI+ mode confirms molecular weight (e.g., observed m/z 479.12 vs. calculated 478.14) .
- IR Spectroscopy : Peaks at 1650 cm (amide C=O) and 1250 cm (C-O of methoxy group) .
- Data Interpretation : Cross-validate spectral data with computational tools (e.g., ChemDraw) and PubChem entries for analogous compounds .
Q. What preliminary biological assays are used to screen its activity?
- Approach :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only samples .
Advanced Research Questions
Q. How can synthetic yields be optimized, and what factors contribute to variability?
- Optimization Strategies :
- Solvent Screening : Compare DMF (polar aprotic) vs. THF (low dielectric constant); DMF improves solubility but may increase side reactions .
- Catalysts : Add DMAP (4-dimethylaminopyridine) to enhance coupling efficiency by 15–20% .
- Table: Reaction Condition Comparison
| Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCM | 0–5 | None | 45 | 92 |
| THF | 25 | DMAP | 62 | 95 |
| DMF | 40 | EDC/HCl | 58 | 90 |
Q. How should contradictory bioactivity data between in vitro and cell-based assays be resolved?
- Analysis Workflow :
Solubility Check : Use dynamic light scattering (DLS) to confirm compound aggregation in cell media .
Metabolic Stability : Incubate with liver microsomes to assess rapid degradation (e.g., CYP450 interactions) .
Off-Target Profiling : Screen against a kinase panel (e.g., Eurofins DiscoverX) to identify non-specific binding .
- Case Study : A morpholino-thiophene analog showed IC = 2 µM in enzyme assays but no cytotoxicity at 50 µM in cells due to poor membrane permeability .
Q. What computational methods elucidate its mechanism of action and target interactions?
- Methods :
- Molecular Docking : AutoDock Vina models binding to EGFR (PDB: 1M17). Key interactions: H-bond with Met793, π-π stacking with thiophene .
- MD Simulations : GROMACS runs (100 ns) assess binding stability; RMSD < 2 Å indicates stable poses .
- Validation : Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC values .
Q. How do structural modifications impact bioactivity?
- Comparative Table: Analog Activity
| Analog Substituent | IC (EGFR, µM) | Solubility (mg/mL) |
|---|---|---|
| 4-Methoxyphenyl (Target) | 1.2 | 0.15 |
| 4-Chlorophenyl | 0.9 | 0.08 |
| 4-Ethoxybenzyl | 2.5 | 0.20 |
- Key Insight : Electron-withdrawing groups (e.g., Cl) enhance kinase inhibition but reduce solubility .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
